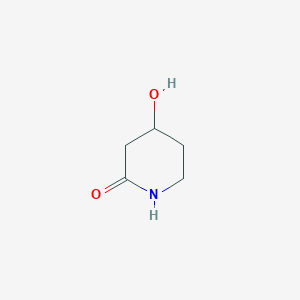

4-hydroxy-2-Piperidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460054 | |

| Record name | 4-hydroxy-2-Piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476014-76-3 | |

| Record name | 4-hydroxy-2-Piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Hydroxy-2-piperidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-hydroxy-2-piperidinone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and information from analogous structures to offer a representative spectroscopic profile. The guide includes mass spectrometry data, representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.07061 |

| [M+Na]⁺ | 138.05255 |

| [M-H]⁻ | 114.05605 |

| [M+NH₄]⁺ | 133.09715 |

| [M+K]⁺ | 154.02649 |

| [M+H-H₂O]⁺ | 98.06059 |

Data sourced from computational predictions.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a small amount of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The stock solution is then further diluted to a final concentration of 1-10 µg/mL with the mobile phase.

-

The mobile phase for positive ion mode often consists of acetonitrile/water (1:1, v/v) with 0.1% formic acid to facilitate protonation. For negative ion mode, a mobile phase with 0.1% ammonium hydroxide may be used.

Data Acquisition:

-

The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in full scan mode to detect all ions within a specified m/z range (e.g., 50-500).

-

Data is acquired in both positive and negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Disclaimer: The following NMR data are representative and based on general principles and data from structurally similar compounds due to the absence of publicly available experimental spectra for this compound.

Table 2: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 1H | NH |

| ~4.0-4.2 | m | 1H | CH-OH |

| ~3.2-3.4 | m | 2H | CH₂-N |

| ~2.3-2.5 | m | 2H | CH₂-C=O |

| ~1.8-2.0 | m | 2H | CH₂-CH(OH) |

| ~3.5-4.5 | br s | 1H | OH |

Table 3: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~65 | CH-OH |

| ~45 | CH₂-N |

| ~35 | CH₂-C=O |

| ~30 | CH₂-CH(OH) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

-

The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

A standard ¹H NMR spectrum is acquired using a single-pulse experiment.

-

A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Disclaimer: The following IR data are representative and based on the expected vibrational modes for the functional groups present in this compound.

Table 4: Representative IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3300-3100 | Medium, Broad | N-H stretch (amide) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| 1100-1000 | Medium | C-O stretch (alcohol) |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

An In-Depth Technical Guide to the Structural Analysis of 4-hydroxy-2-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-piperidinone is a heterocyclic compound of interest in medicinal chemistry due to its presence in various bioactive molecules. A thorough understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the available data and analytical techniques for the structural characterization of this compound and its derivatives. While a definitive public crystal structure of the parent compound, this compound, is not currently available, this document will delve into its known properties, synthesis, and spectroscopic analysis. Furthermore, it will present a comparative analysis of the crystal structures of closely related piperidinone derivatives to infer the likely conformational features of the target molecule.

Introduction

The piperidinone scaffold is a prevalent motif in a wide range of natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the 2-piperidinone ring system can significantly influence the molecule's polarity, hydrogen bonding capabilities, and ultimately its biological activity. Therefore, a detailed structural elucidation is paramount for understanding its pharmacological potential. X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, in the absence of a solved crystal structure for this compound, a combination of other analytical methods is essential for its characterization.

Physicochemical and Spectroscopic Data

While crystallographic data is not publicly available, other key physicochemical and spectroscopic properties of this compound have been computed and are available in public databases.[1][2]

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 4-hydroxypiperidin-2-one |

| CAS Number | 476014-76-3 |

Mass Spectrometry: The predicted mass spectrum of this compound shows characteristic adducts that are useful for its identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.07061 |

| [M+Na]⁺ | 138.05255 |

| [M-H]⁻ | 114.05605 |

Table 1: Predicted Mass Spectrometry Data for this compound.[2]

Synthesis and Crystallization

The synthesis of piperidinone derivatives is well-documented in the chemical literature.[9][10] A general approach to obtaining crystalline this compound could involve the cyclization of a suitable amino acid precursor, followed by purification and crystallization. A patent for the synthesis of a related compound, N-boc-4-hydroxypiperidine, describes a process involving freezing crystallization to obtain a white crystalline product, suggesting that this compound could also be amenable to crystallization under appropriate conditions.

Experimental Protocol: General Synthesis of a Piperidinone Derivative

A common method for the synthesis of substituted piperidin-4-ones is the Mannich condensation.[10]

-

Reaction Setup: To a solution of an appropriate aldehyde and a ketone in ethanol, add ammonium acetate.

-

Reaction Execution: Heat the mixture to boiling and then allow it to stand at room temperature for several days.

-

Isolation: The precipitated product is collected by filtration.

-

Crystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, by slow evaporation to yield crystals suitable for X-ray diffraction.[10]

Crystal Structure Analysis of Related Compounds

In the absence of a determined crystal structure for this compound, an analysis of closely related molecules can provide valuable insights into the expected solid-state conformation. The crystal structures of several N-substituted and C-substituted piperidin-4-one derivatives have been reported.[11][12][13]

Key Conformational Features:

-

Ring Conformation: The piperidinone ring typically adopts a chair conformation , which is the most stable arrangement for a six-membered ring.[11][13]

-

Substituent Orientation: The orientation of substituents (axial vs. equatorial) is determined by steric and electronic factors. In (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, the hydroxyl group is in an equatorial position to minimize steric hindrance.[12]

-

Hydrogen Bonding: The presence of hydroxyl and amide groups allows for the formation of intermolecular hydrogen bonds, which play a crucial role in the crystal packing. In the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, O—H⋯O hydrogen bonds link the molecules into chains.[12]

| Compound | Ring Conformation | Key Hydrogen Bonds | Reference |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | C—H⋯O | [11] |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Chair | O—H⋯O | [12] |

| 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one | Chair | C—H⋯O | [13] |

Table 2: Crystal Structure Data of Representative Piperidinone Derivatives.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, a significant amount of information can be gleaned from the analysis of its physicochemical properties, spectroscopic data, and the crystal structures of closely related derivatives. The piperidinone ring is expected to adopt a chair conformation with the hydroxyl group likely in an equatorial position. The synthesis of this compound is achievable through established methods, and its crystallization would be a key step towards a complete structural characterization. For researchers in drug development, the insights from related structures provide a solid foundation for computational modeling and the design of new derivatives with potentially enhanced biological activity. The eventual elucidation of the precise crystal structure of this compound will be a valuable addition to the structural database of bioactive heterocyclic compounds.

References

- 1. This compound | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Piperidinone, 1-hydroxy- | C5H9NO2 | CID 9931459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypiperidine [webbook.nist.gov]

- 5. 4-Hydroxypiperidine [webbook.nist.gov]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 7. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Piperidone(675-20-7) 1H NMR [m.chemicalbook.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 4-hydroxy-2-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-piperidinone, a heterocyclic organic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a lactam and a hydroxyl group on a piperidine ring, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols and an exploration of its potential role in biological signaling pathways.

Discovery and Historical Context

While the precise historical account of the initial discovery and first reported synthesis of the unsubstituted this compound is not extensively documented in readily available literature, the broader class of piperidones has been a subject of chemical investigation for over a century. The development of synthetic methodologies for piperidine and its derivatives has been a continuous effort, driven by their prevalence in natural products and their wide-ranging pharmacological activities.

Early research on piperidones primarily focused on their synthesis through methods like the Mannich reaction and the Dieckmann condensation. The introduction of a hydroxyl group at the 4-position of the 2-piperidinone core likely emerged from the broader exploration of piperidine chemistry, with researchers seeking to introduce functional groups that could serve as handles for further chemical modification or could directly contribute to biological activity. The diastereoselective synthesis of 4-hydroxypiperidin-2-ones, for instance, highlights the ongoing efforts to control the stereochemistry of this important scaffold, which is crucial for its interaction with biological targets.[1]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. Below are detailed experimental protocols for key methods, including the synthesis of a common precursor and a diastereoselective approach to the core structure.

Synthesis of N-Boc-4-hydroxypiperidine (A Key Precursor)

A common strategy for the synthesis of functionalized piperidines involves the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is frequently employed to protect the nitrogen atom of the piperidine ring, allowing for selective reactions at other positions. The synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate is a foundational procedure.[2]

Experimental Protocol:

-

Preparation of 4-Piperidone:

-

In a three-necked flask, dissolve 20g of 4-piperidone hydrochloride hydrate in 30ml of distilled water.

-

Introduce liquefied ammonia until the solution becomes alkaline.

-

Extract the aqueous solution three times with toluene.

-

Dry the combined organic phases with anhydrous magnesium sulfate for 10-12 hours.

-

Filter off the anhydrous magnesium sulfate and concentrate the organic phase to obtain 4-piperidone.

-

-

Reduction to 4-hydroxypiperidine:

-

Dissolve 12g of the synthesized 4-piperidone in 48-50ml of methanol in a three-necked flask equipped with a stirrer.

-

While stirring, control the temperature at 25-30°C and add 5-8g of sodium borohydride in portions over 26-30 minutes.

-

After the addition is complete, reflux the reaction mixture for 7-10 hours.

-

Concentrate the methanolic solution until a small amount of solid appears.

-

Adjust the pH to be acidic by adding 5% dilute hydrochloric acid.

-

-

Boc-Protection:

-

To the crude 4-hydroxypiperidine, add 50ml of methanol and 10g of potassium carbonate.

-

At 30°C, add 15g of di-tert-butyl dicarbonate.

-

Reflux the reaction mixture for 8 hours.

-

Filter off any insoluble materials and concentrate the methanol phase until it becomes thick.

-

Add 20-25ml of petroleum ether and induce crystallization by cooling.

-

The resulting white crystalline product is N-Boc-4-hydroxypiperidine.

-

Quantitative Data Summary:

| Starting Material | Reagents | Product | Yield | Purity (GC) |

| 4-piperidone hydrochloride hydrate | Liquefied ammonia, Toluene, Anhydrous magnesium sulfate | 4-piperidone | - | - |

| 4-piperidone | Methanol, Sodium borohydride, 5% HCl | 4-hydroxypiperidine | - | - |

| 4-hydroxypiperidine | Methanol, Potassium carbonate, Di-tert-butyl dicarbonate, Petroleum ether | N-Boc-4-hydroxypiperidine | - | 99.5%[2] |

Diastereoselective Synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed Reductive Aldol Cyclization

A modern and elegant approach for the synthesis of 4-hydroxypiperidin-2-ones involves a copper(I)-catalyzed reductive aldol cyclization. This method offers high diastereoselectivity, which is crucial for the development of stereospecific drug candidates.[1]

Experimental Protocol:

A general procedure for the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones is as follows:

-

To a solution of the α,β-unsaturated amide (1.0 equiv) and a ketone (1.5 equiv) in a suitable solvent (e.g., THF), add a copper(I) catalyst (e.g., Cu(OTf)₂/biphosphine ligand) and a reducing agent (e.g., a silane).

-

The reaction is typically stirred at room temperature until completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Note: The specific conditions, including the choice of catalyst, ligand, reducing agent, and solvent, may need to be optimized for different substrates to achieve the best results in terms of yield and diastereoselectivity.

Biological Significance and Potential Signaling Pathways

While the specific biological signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of piperidinone derivatives exhibits a wide range of pharmacological activities, suggesting their interaction with various biological targets.[3]

Potential as an NMDA Receptor Antagonist

Derivatives of 4-hydroxypiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The introduction of a hydroxyl group at the C-4 position of the piperidine ring has been shown to decrease affinity for α1-adrenergic receptors and reduce inhibition of K+ channels, thereby improving the pharmacological profile of these compounds.[4]

Logical Relationship of NMDA Receptor Antagonism:

Caption: Antagonistic action on NMDA receptors.

Metabolism by Cytochrome P450 Enzymes

Studies on the metabolism of 2-piperidone have revealed that it can be hydroxylated by cytochrome P450 enzymes, specifically CYP2E1, to form 6-hydroxy-2-piperidone.[5] This suggests that this compound could also be a substrate for or an inhibitor of CYP enzymes. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as it can influence its pharmacokinetic profile and potential for drug-drug interactions.

Experimental Workflow for Investigating Metabolism:

Caption: Investigating metabolic pathways.

Role in Inflammatory Signaling

Piperine, a well-known natural product containing a piperidine moiety, has been shown to exert anticancer effects by regulating signaling pathways associated with inflammation.[6] It can modulate the expression of inflammatory molecules such as PTGS2 (COX-2) and regulate the secretion of cytokines. Given the structural similarity, it is plausible that this compound or its derivatives could also interact with components of inflammatory signaling cascades, such as the MAPK and NF-κB pathways. The piperidin-4-one scaffold has been investigated for its anti-inflammatory properties, further supporting this hypothesis.

Signaling Pathway Diagram for Potential Anti-inflammatory Action:

Caption: Potential anti-inflammatory action.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. While its own biological activities are still under active investigation, its derivatives have shown promise as modulators of key signaling pathways, including those involved in neurotransmission and inflammation. The synthetic methods outlined in this guide provide a solid foundation for the preparation of this important scaffold, enabling further exploration of its chemical space and biological functions. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to fully realize their therapeutic potential.

References

- 1. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-Hydroxy-2-Piperidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial biological evaluation of 4-hydroxy-2-piperidinone, a small, hydroxylated lactam. While direct biological activity data for this specific compound is not extensively available in public literature, the 2-piperidinone and 4-piperidone scaffolds are present in numerous molecules with demonstrated pharmacological relevance. This document outlines a recommended panel of in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, data presentation templates, and visualizations of key signaling pathways and workflows are provided to guide researchers in the preliminary screening of this and similar compounds.

Introduction to the 2-Piperidinone Scaffold

The 2-piperidinone ring system is a prevalent structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Derivatives of this scaffold have been explored for their potential in treating complex diseases. For instance, certain 2-piperidone derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease, demonstrating capabilities to inhibit β-amyloid aggregation and suppress neuroinflammation in cellular models.[1] The presence of a hydroxyl group on the piperidinone ring, as in this compound, may influence its pharmacokinetic properties and target interactions, making it a molecule of interest for biological screening.

Recommended In Vitro Screening Cascade

A logical first step in evaluating a novel compound is to establish its cytotoxic profile, followed by screening for specific biological activities. The following is a recommended cascade of in vitro assays.

General Cytotoxicity Assessment

It is crucial to first determine the concentration range at which this compound exhibits toxicity to mammalian cells. This information is vital for designing subsequent, more specific biological assays and for identifying a potential therapeutic window. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Table 1: Hypothetical Cytotoxicity Data for this compound in HEK293 Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 95 ± 6.1 |

| 50 | 88 ± 5.5 |

| 100 | 75 ± 7.3 |

| 250 | 52 ± 6.9 |

| 500 | 21 ± 4.2 |

| IC₅₀ (µM) | ~260 |

This data is illustrative and does not represent actual experimental results.

Antimicrobial Activity Screening

The structural similarity of this compound to certain β-lactam antibiotics, which also feature a cyclic amide, provides a rationale for assessing its antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | >512 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | >512 |

| Escherichia coli (ATCC 25922) | Gram-negative | >512 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 |

| Candida albicans (ATCC 90028) | Fungus | >512 |

This data is illustrative and does not represent actual experimental results.

Anti-inflammatory Activity Screening

Chronic inflammation is a key component of many diseases. Derivatives of the related 4-piperidone scaffold have shown anti-inflammatory effects.[2] A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 1 | 98 ± 5.1 | 100 ± 4.5 |

| 10 | 85 ± 6.3 | 99 ± 3.8 |

| 50 | 62 ± 5.8 | 96 ± 5.1 |

| 100 | 41 ± 4.9 | 92 ± 6.2 |

| IC₅₀ (µM) | ~85 | >100 |

This data is illustrative and does not represent actual experimental results.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

LPS-Induced Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include control wells (cells only, cells + LPS).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-only control.

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

A systematic workflow is essential for the efficient screening of new chemical entities.

Relevant Signaling Pathways

Should this compound demonstrate anti-inflammatory or cytotoxic activity, the following signaling pathways would be pertinent areas for mechanistic investigation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Intrinsic Apoptosis Pathway

Should the compound exhibit significant cytotoxicity, investigating its effect on key regulators of apoptosis, such as the Bcl-2 family of proteins, would be a logical next step.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure suggests that it is a worthwhile candidate for systematic biological screening. This guide provides a foundational framework for researchers to conduct a preliminary in vitro evaluation of its cytotoxic, antimicrobial, and anti-inflammatory potential. The provided protocols and data presentation formats are intended to facilitate a structured and efficient screening process, while the pathway diagrams offer a visual guide for potential mechanistic studies should the compound exhibit promising activity. The insights gained from such a screening cascade will be invaluable in determining the potential therapeutic utility of this compound and guiding future drug development efforts.

References

In-depth Technical Guide: 4-hydroxy-2-piperidinone Mechanism of Action Studies

A comprehensive review of the available scientific literature reveals a significant lack of detailed studies on the specific mechanism of action of 4-hydroxy-2-piperidinone. While this compound is recognized as a valuable synthetic intermediate in the development of more complex molecules, its own biological activity and cellular pathways have not been a primary focus of published research.

This guide will summarize the limited information available for this compound and provide a broader context by examining the well-documented mechanisms of action of its various chemical derivatives. This approach aims to provide researchers, scientists, and drug development professionals with an understanding of the potential, yet largely unexplored, therapeutic relevance of the this compound scaffold.

Direct Biological Activity of this compound

Direct research into the pharmacological profile of this compound is sparse. The primary characterization in the scientific literature is as a chemical building block or intermediate in the synthesis of more complex pharmaceutical agents.

Biological Activities and Mechanisms of Action of Piperidinone Derivatives

While data on this compound is limited, the broader family of piperidinone and piperidine derivatives has been extensively studied, revealing a wide range of biological activities. These derivatives often serve as the core scaffold for drugs targeting various cellular pathways. It is crucial to note that the mechanisms described below are for derivatives and cannot be directly attributed to this compound itself .

Anticancer and Antiproliferative Activity

A significant area of research for piperidinone derivatives is in oncology. Various substituted piperidinones have demonstrated potent anticancer effects through several distinct mechanisms.

-

Topoisomerase IIα Inhibition: Certain 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides have been shown to exert their antiproliferative effects by inhibiting topoisomerase IIα.[2] This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death in cancer cells.

-

Modulation of the p53 Pathway: Piperidinone-based molecules have been developed as inhibitors of the MDM2-p53 interaction. By binding to MDM2, these compounds prevent the degradation of the p53 tumor suppressor protein, allowing it to initiate cell cycle arrest and apoptosis in cancer cells.

Neuropharmacological Activity

The piperidine scaffold is a common feature in centrally acting drugs. Derivatives have been designed to interact with various receptors and transporters in the nervous system.

-

NMDA Receptor Antagonism: A notable derivative, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent and selective antagonist of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is relevant for conditions involving excitotoxicity, such as stroke and neurodegenerative diseases.

-

Sigma (σ) Receptor Modulation: Aminoethyl-substituted piperidine derivatives have been synthesized as high-affinity ligands for the σ1 receptor, with some showing antiproliferative properties in cancer cell lines.[3] The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions, and its modulation is a target for cancer and neurological disorders.

-

Opioid Receptor Interaction: The piperidine ring is a core structure in potent synthetic opioids like fentanyl. Derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown analgesic effects, with docking studies suggesting interaction with opioid receptors.[4]

Anti-inflammatory and Antimicrobial Activity

-

Anti-inflammatory Properties: In the context of Alzheimer's disease research, certain 2-piperidone derivatives have been shown to inhibit the aggregation of β-amyloid and possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia.

-

Antimicrobial Activity: Various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for antibacterial and antifungal activity, with some compounds showing significant efficacy compared to standard drugs.

Experimental Protocols and Data

Due to the absence of specific studies on the mechanism of action of this compound, detailed experimental protocols and quantitative data tables for this compound cannot be provided. The research on its derivatives, as cited above, employs a wide range of standard biological assays, including:

-

In vitro enzyme inhibition assays (e.g., for topoisomerase IIα)

-

Cell viability and proliferation assays (e.g., MTT, EdU)

-

Receptor binding assays

-

Electrophysiological recordings (e.g., in Xenopus oocytes expressing specific receptors)

-

Western blotting to measure protein levels (e.g., p53, p21)

-

ELISA for cytokine quantification

-

In vivo animal models for analgesia, anticonvulsant activity, and antitumor efficacy.

Researchers interested in investigating the potential biological activities of this compound would likely begin with a broad screening approach utilizing a selection of these established methodologies.

Signaling Pathways and Visualizations

As no specific signaling pathways have been elucidated for this compound, diagrams for this compound cannot be generated. However, to illustrate the concepts discussed for its derivatives, a hypothetical workflow for screening a novel piperidinone compound is presented below.

References

- 1. Agn-PC-0loxzx | 6431-57-8 | Benchchem [benchchem.com]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 4-Hydroxy-2-Piperidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 4-hydroxy-2-piperidinone derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The guide covers their diverse biological activities, presents quantitative data from various assays, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

This compound derivatives and related 4-piperidone compounds have demonstrated a broad spectrum of biological activities in in vitro studies. These include anticancer, anti-inflammatory, antimicrobial, and cholinesterase inhibitory effects. The following tables summarize the quantitative data from various studies, primarily focusing on the broader class of 4-piperidone derivatives due to the limited availability of specific data for this compound derivatives.

Anticancer Activity

The anticancer potential of piperidone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-Bis(arylidene)-4-piperidone (5c) | A549 (Lung Carcinoma) | MTT | < 2.0 | [1] |

| 3,5-Bis(arylidene)-4-piperidone (5c) | SGC7901 (Gastric Carcinoma) | MTT | < 2.0 | [1] |

| 3,5-Bis(arylidene)-4-piperidone (5c) | HePG2 (Hepatocellular Carcinoma) | MTT | < 2.0 | [1] |

| 3,5-Bis(arylidene)-4-piperidone (5c) | HeLa (Cervical Carcinoma) | MTT | < 2.0 | [1] |

| 3,5-Bis(arylidene)-4-piperidone (5c) | K562 (Chronic Myelogenous Leukemia) | MTT | < 2.0 | [1] |

| 3,5-Bis(arylidene)-4-piperidone (5c) | THP-1 (Acute Monocytic Leukemia) | MTT | < 2.0 | [1] |

| 1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | CEM (Lymphoblastic Leukemia) | Not Specified | Low µM to nM range | [2] |

| 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | COLO 205 (Colon Adenocarcinoma) | Not Specified | Low µM to nM range | [2] |

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 (Colon Carcinoma) | Not Specified | 2.89 ± 0.78 | [3] |

| 4-Hydroxyquinazoline derivative (B1) | HCC1937 (Breast Carcinoma) | Not Specified | 3.26 ± 0.38 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of piperidone derivatives are often assessed by their ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling pathway.

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA Binding Inhibition | RAW 264.7 | ~5 | [4][5] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | IκB Kinase β (IKKβ) Inhibition | Not Specified | ~1.92 | [4] |

| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | NF-κB Nuclear Translocation Inhibition | Not Specified | 1.3 | [6] |

| Pyrrole derivative with tetrahydropyridine (17) | LPS-induced TNFα production | Human whole blood | 1.86 | [7] |

Cholinesterase Inhibitory Activity

Certain piperidone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | [8] |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BChE | 17.28 | [8] |

| Piperidone grafted spiropyrrolidine (8l) | AChE | 1.37 | [9] |

| Piperidone grafted spiropyrrolidine (8h) | AChE | 1.88 | [9] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | [10] |

Antimicrobial Activity

The antimicrobial efficacy of piperidone derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived monoketone curcuminoid (1) | S. mitis | 250 | [11] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (13) | S. mutans | 250 | [11] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (1) | L. paracasei | 500 | [11] |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a) | S. aureus | Not specified | [12] |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a) | E. coli | Not specified | [12] |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a) | B. subtilis | Not specified | [12] |

Histamine H3 Receptor Binding Affinity

The affinity of piperidone derivatives for the histamine H3 receptor is quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect.

| Compound/Derivative | Receptor | Parameter | Value | Reference |

| 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivative (ADS-003) | Guinea pig H3 receptor | pA2 | 8.47 | [13] |

| 4-Oxypiperidine Ether (ADS031) | Human H3 Receptor | Ki | 12.5 nM | [14] |

| Purine derivative (3d) | Human H3 Receptor | Ki | 2.91 nM | [15] |

| Purine derivative (3h) | Human H3 Receptor | Ki | 5.51 nM | [15] |

| Novel H3 receptor antagonists | Rat brain H3 receptor | pKi | 7.56 - 8.68 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. This section outlines the protocols for key experiments used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

24-well or 96-well plates

-

This compound derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Reagents for Western blotting (antibodies for NF-κB pathway proteins)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into plates and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

Cholinesterase Inhibitory Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure the activity of cholinesterases.

Materials:

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

-

Phosphate buffer (pH 8.0)

-

This compound derivatives (dissolved in a suitable solvent)

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as a substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Add DTNB and the respective substrate (ATCI or BTCI) to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The yellow color is produced from the reaction of thiocholine with DTNB.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound derivatives is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds, including piperidone derivatives, exert their effects by inhibiting this pathway.

Bcl-2 Family-Mediated Apoptosis Pathway

The anticancer activity of many compounds, including some piperidone derivatives, is mediated through the induction of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this process.

General Workflow for In Vitro Evaluation

The systematic in vitro evaluation of this compound derivatives follows a logical progression from initial screening to more detailed mechanistic studies.

This technical guide provides a foundational understanding of the in vitro evaluation of this compound derivatives. The presented data, protocols, and visualizations are intended to support researchers in their efforts to explore the therapeutic potential of this promising class of compounds. Further research is warranted to specifically elucidate the activities and mechanisms of action of a wider range of this compound derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperidinone-Based Compounds

Disclaimer: This technical guide addresses the therapeutic potential of the broader piperidinone chemical scaffold. As of the latest available data, specific therapeutic targets for 4-hydroxy-2-piperidinone have not been extensively characterized in publicly accessible literature. However, the piperidinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with significant biological activities. This guide, therefore, explores the well-documented therapeutic targets of various piperidinone derivatives, providing a strong indication of the potential applications for novel analogues such as this compound.

Oncology

The piperidinone scaffold is a prominent feature in the design of novel anticancer agents, with derivatives targeting several key pathways involved in tumor growth and survival.

Inhibition of the MDM2-p53 Protein-Protein Interaction

One of the most promising applications of piperidinone-based compounds is in the reactivation of the p53 tumor suppressor pathway. In approximately 50% of human cancers where p53 is not mutated, its function is often suppressed by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation.[1] Piperidinone derivatives have been developed as potent inhibitors of this interaction, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells.

| Compound | HTRF IC50 (μM) | EdU Cell Proliferation IC50 (μM) (SJSA-1 cell line) |

| 1 (AM-8553) | 0.0011 | 0.073 |

| 2 | 0.002 | Not Reported |

| 3 | 0.001 | Not Reported |

Data extracted from a study on potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction.[1]

This assay is commonly used to screen for inhibitors of the MDM2-p53 interaction.

-

Reagents:

-

GST-tagged MDM2 protein

-

Biotinylated p53 peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

-

Procedure:

-

The test compound (e.g., a piperidinone derivative) is incubated with GST-MDM2 and biotin-p53 in an assay buffer.

-

The europium-labeled anti-GST antibody and streptavidin-XL665 are then added.

-

In the absence of an inhibitor, the binding of MDM2 to p53 brings the europium donor and the XL665 acceptor into close proximity, resulting in a high FRET signal.

-

An effective inhibitor will disrupt the MDM2-p53 interaction, leading to a decrease in the FRET signal.

-

The signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of these readings is used to calculate the percentage of inhibition.

-

Topoisomerase IIα Inhibition

Several 3,5-bis(ylidene)-4-piperidone derivatives, which are considered curcumin mimics, have demonstrated anticancer activity through the inhibition of topoisomerase IIα.[2] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and subsequently triggers apoptosis.

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

-

Procedure:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in the presence of ATP and the test compound at various concentrations.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

In the absence of an inhibitor, the enzyme will relax the supercoiled DNA into its open-circular form.

-

An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled state.

-

The intensity of the DNA bands is quantified to determine the inhibitory concentration.

-

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some 3,5-bis(ylidene)-4-piperidone derivatives have been shown to down-regulate TNF-α-induced NF-κB activation, suggesting an anti-inflammatory and anticancer potential.[2]

Neurodegenerative Diseases

Derivatives of the piperidine scaffold, a close structural relative of piperidinone, have shown significant potential in the treatment of neurodegenerative disorders.

NMDA Receptor Antagonism

Overactivation of N-methyl-D-aspartate (NMDA) receptors is implicated in excitotoxic neuronal damage in conditions like stroke and traumatic brain injury. A 4-hydroxy-piperidine derivative has been identified as a potent and selective antagonist of the NR1/2B subtype of the NMDA receptor.[3]

| Compound | NR1A/2B IC50 (μM) | MES ED50 (mg/kg iv) |

| 10e (Co 101244/PD 174494) | ~0.03 | ~1.0 |

Data for 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine.[3]

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).

-

Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are voltage-clamped.

-

Drug Application: The oocytes are perfused with a solution containing NMDA and glycine to elicit an inward current. The test compound is then co-applied with the agonists.

-

Data Analysis: The inhibition of the NMDA-induced current by the test compound is measured, and concentration-response curves are generated to determine the IC50 value.

Other Potential Therapeutic Applications

The versatility of the piperidinone scaffold is further highlighted by its exploration in several other therapeutic areas:

-

Glycosidase Inhibition: Trihydroxypiperidines are known glycosidase inhibitors, with potential applications in diabetes and lysosomal storage diseases.[4]

-

Cholinesterase Inhibition: 3,5-Bis(ylidene)-4-piperidone derivatives are being investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]

-

Antimicrobial Activity: A derivative, 2-piperidinone, N-[4-bromo-n-butyl]-, extracted from pomegranate peels, has demonstrated antimicrobial activity.[5]

-

Broad Biological Activity: The 3,5-bis(ylidene)-4-piperidone scaffold has also been associated with anti-inflammatory, antimycobacterial, antifungal, antimalarial, and antiobesity properties.[2]

General Experimental Workflow

The discovery and development of novel piperidinone-based therapeutic agents often follow a structured workflow, from initial screening to in vivo testing.

Conclusion

While direct therapeutic targets of this compound remain to be elucidated, the extensive research into the broader piperidinone class of compounds reveals a wealth of potential therapeutic applications. The piperidinone scaffold serves as a versatile foundation for developing potent and selective modulators of key biological targets in oncology, neurodegenerative diseases, and beyond. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

The Pivotal Role of 4-Hydroxy-2-Piperidinone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-piperidinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a hydroxyl group and a lactam moiety, provide key hydrogen bonding interactions and opportunities for chemical modification, making it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of the this compound Core

A highly diastereoselective method for the synthesis of 4-hydroxy-2-piperidinones involves a Copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2][3] This approach offers excellent control over the stereochemistry of the resulting piperidinone ring.

Experimental Protocol: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones[1][2][3]

This protocol outlines a general procedure for the Cu(I)-catalyzed reductive aldol cyclization.

Materials:

-

α,β-unsaturated amide

-

Ketone

-

Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)

-

PhSiH₃ (Phenylsilane)

-

2,6-lutidine

-

Anhydrous THF (Tetrahydrofuran)

-

Nitrogen atmosphere apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (5 mol %).

-

Add anhydrous THF and stir to dissolve the copper salt.

-

Add the α,β-unsaturated amide (1.0 equiv) and the ketone (2.0 equiv) to the reaction mixture.

-

Add 2,6-lutidine (1.1 equiv) to the flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add PhSiH₃ (2.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Applications in Anticancer Drug Discovery

Derivatives of the piperidone scaffold have demonstrated significant potential as anticancer agents. Notably, hydroxyl-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown potent cytotoxic activity against various human carcinoma cell lines.

Quantitative Data: Anticancer Activity of Hydroxyl-Substituted 4-Piperidone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 5c | A549 (Lung) | < 2.0 |

| SGC7901 (Gastric) | < 2.0 | |

| HePG2 (Liver) | < 2.0 | |

| HeLa (Cervical) | < 2.0 | |

| K562 (Leukemia) | < 2.0 | |

| THP-1 (Leukemia) | < 2.0 |

Mechanism of Action: Induction of Apoptosis

Compound 5c , a 3,4,5-trihydroxyphenyl-substituted bis(arylidene)-4-piperidone, has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the apoptotic cascade.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][4]

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western blotting is used to detect the levels of specific proteins in a sample.

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Applications in Neurodegenerative Disease Research

2-Piperidone derivatives have also emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides and possess anti-inflammatory properties.

Quantitative Data: Inhibition of Aβ Aggregation

| Compound | Concentration (µM) | Aβ(1-42) Aggregation Inhibition (%)[5] |

| 7q | 20 | 59.11 |

Mechanism of Action: Targeting Aβ Aggregation and Neuroinflammation

Alzheimer's disease is characterized by the accumulation of Aβ plaques and neuroinflammation. 2-Piperidone derivatives can interfere with the self-aggregation of Aβ peptides, a key pathological event.[5] Furthermore, they can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia, thereby mitigating neuroinflammation.[5]

Experimental Protocol for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[6][7][8]

Procedure:

-

Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., HFIP) and remove the solvent to obtain a peptide film.

-

Resuspend the peptide film in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.

-

Add the test compound at various concentrations to the Aβ solution.

-

Add Thioflavin T to a final concentration of 10 µM.

-

Incubate the mixture at 37°C with continuous shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals using a fluorescence plate reader.

-

Calculate the percentage inhibition of Aβ aggregation compared to a control without the test compound.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutic agents. The examples provided in oncology and neurodegenerative disease research highlight the significant potential of this core structure. Further exploration of the chemical space around the this compound nucleus, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates for a range of diseases.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. atcc.org [atcc.org]

- 3. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioflavin T spectroscopic assay [assay-protocol.com]

- 8. anaspec.com [anaspec.com]

Methodological & Application

Application Notes: Synthesis and Utility of 4-Hydroxy-2-piperidinone

Introduction

4-Hydroxy-2-piperidinone is a valuable heterocyclic compound featuring both a hydroxyl group and a lactam (cyclic amide) functionality. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The piperidine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules. The presence of a hydroxyl group at the 4-position provides a key handle for further chemical modification, allowing for the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. The starting material, piperidine-2,4-dione, is a key intermediate that can be synthesized through methods like Dieckmann cyclization.[1][2] This dione serves as a prochiral substrate for the synthesis of chiral alcohols, which are crucial building blocks in pharmaceutical synthesis.[3][4]

Applications in Drug Development

The synthesis of this compound from piperidine-2,4-dione is a critical step in creating more complex molecules with potential therapeutic applications. Substituted piperidones are intermediates in the synthesis of various pharmaceutical agents.[5] The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially improving the binding affinity of a molecule to its biological target. Furthermore, it serves as a reactive site for introducing new functional groups to explore different regions of a target's binding pocket.

Synthetic Strategy: Selective Ketone Reduction

The transformation of piperidine-2,4-dione to this compound involves the selective reduction of the ketone at the C4 position to a secondary alcohol, while leaving the C2 amide (lactam) group intact. This chemoselectivity is achievable due to the difference in reactivity between ketones and amides. Ketones are generally more susceptible to nucleophilic attack by hydride-donating reducing agents than amides.

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[6][7] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ typically does not reduce amides, esters, or carboxylic acids under standard conditions, thus ensuring the desired selectivity. The reaction is generally performed in a protic solvent, such as methanol or ethanol, at or below room temperature.[6]

Experimental Protocol: Selective Reduction of Piperidine-2,4-dione

This protocol details the procedure for the synthesis of this compound via the selective reduction of piperidine-2,4-dione using sodium borohydride.

Materials and Reagents

-

Piperidine-2,4-dione

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Add it slowly and in portions. Avoid contact with acid.

-

Handle all organic solvents and reagents with care.

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2,4-dione (e.g., 1.13 g, 10.0 mmol).

-